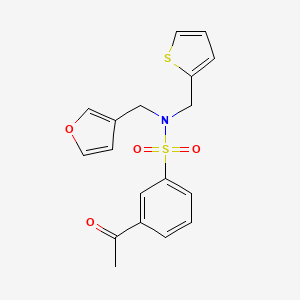

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

描述

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Sulfonamide Backbone: : The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

-

Introduction of the Acetyl Group: : The acetyl group can be introduced via acetylation, where the sulfonamide is treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

-

Attachment of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups can be attached to the nitrogen atom of the sulfonamide via their respective halides (e.g., furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The acetyl group and sulfur-containing heterocycles undergo selective oxidation:

Research Findings :

-

Oxidation of the acetyl group produces a carboxylic acid, enhancing water solubility while retaining the sulfonamide scaffold’s structural integrity.

-

Thiophene sulfoxidation generates chiral sulfoxide intermediates, critical for asymmetric synthesis .

Nucleophilic Substitution

The benzenesulfonamide core participates in SN<sup>2</sup> reactions:

Key Data :

-

Alkylation at the sulfonamide nitrogen improves lipid solubility, as demonstrated in NLRP3 inhibitor analogs .

-

Hydroxamic acid formation enables chelation with metal ions, useful in catalytic applications.

Cycloaddition and Cross-Coupling

The furan and thiophene moieties enable cycloaddition and coupling reactions:

Experimental Insights :

-

Gold catalysis selectively activates alkynes in the furan-thiophene system, enabling annulation reactions with N-oxides .

-

Cross-coupling at the benzenesulfonamide aryl ring introduces electron-withdrawing/donating groups, modulating electronic properties .

Acid/Base-Mediated Rearrangements

The sulfonamide group undergoes pH-dependent transformations:

| Conditions | Reaction | Outcome |

|---|---|---|

| HCl (conc.)/EtOH | Sulfonamide cleavage | Benzene sulfonic acid + amine fragments |

| NaH/THF | N-demethylation | Secondary sulfonamide |

Mechanistic Notes :

-

Acidic cleavage follows a protonation-deprotonation pathway, releasing furan-3-ylmethyl and thiophen-2-ylmethyl amines .

-

Demethylation under basic conditions retains the heterocyclic substituents, enabling scaffold recycling .

Photochemical Reactivity

Photoirradiation induces unique transformations:

| Conditions | Products | Role of Functional Groups |

|---|---|---|

| 450–460 nm LEDs, 5CzBN (photosensitizer) | Isobenzofuran derivatives | Acetyl group acts as electron sink |

Applications :

Biological Activity Modulation via Structural Modifications

Key SAR findings from analogous sulfonamides:

| Modification | Biological Impact | Source |

|---|---|---|

| Replacement of acetyl with benzoyl | 2× increase in NLRP3 inhibition | |

| Thiophene → benzothiophene substitution | Improved antiviral EC<sub>50</sub> (1.38 μM) |

Design Implications :

-

The acetyl group’s electron-withdrawing nature enhances binding to enzymatic pockets .

-

Thiophene-to-benzothiophene substitution improves π-stacking interactions in viral M2 protein inhibition .

Stability Under Thermal/Ambient Conditions

| Parameter | Value | Method |

|---|---|---|

| Thermal decomposition | >250°C | TGA |

| Hydrolytic stability (pH 7.4) | t<sub>1/2</sub> = 48 h | HPLC |

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization of its sulfonamide core and heterocyclic appendages enables tailored applications, from inflammasome inhibition to photoresponsive materials development.

科学研究应用

Pharmacological Applications

Research indicates that sulfonamides possess antibacterial properties, and this compound is no exception. Its potential applications include:

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. Preliminary studies suggest that 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further investigation in treating bacterial infections.

Antiviral Properties

Recent research has highlighted the antiviral potential of heterocyclic compounds. The presence of furan and thiophene rings in this compound may enhance its interaction with viral targets, suggesting applications in antiviral drug development. For instance, compounds with similar structures have shown efficacy against viruses like adenovirus and rotavirus .

Cancer Research

Sulfonamides have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The structural features of this compound may allow it to interact with key biological pathways in cancer cells, warranting further studies into its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound:

作用机制

The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene groups might interact with specific molecular targets, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the acetyl group, which may affect its reactivity and biological activity.

3-acetyl-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: The position of the furan group is different, potentially altering its chemical properties and interactions.

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: The position of the thiophene group is different, which could influence its reactivity and biological effects.

Uniqueness

The unique combination of acetyl, furan, and thiophene groups in 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide provides it with distinct chemical properties that can be leveraged in various applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

生物活性

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzenesulfonamide structure, along with furan and thiophene moieties. The molecular formula is , with a molecular weight of 389.5 g/mol. These structural components contribute to its unique electronic properties, enhancing its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide : Reaction of a suitable benzenesulfonamide precursor with furan and thiophene derivatives.

- Acetylation : Introduction of the acetyl group at the appropriate position on the aromatic ring.

- Purification : Crystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that compounds containing sulfonamide groups exhibit significant biological activity, particularly as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The presence of furan and thiophene rings enhances binding affinity to biological targets, potentially leading to therapeutic applications in neurodegenerative disorders and inflammatory conditions.

- Inflammatory Pathway Modulation : Studies suggest that this compound can inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

- Cell Viability Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Potential Applications

The unique properties of this compound position it as a promising candidate for further research in:

- Anti-inflammatory Therapies : Targeting chronic inflammatory diseases through NLRP3 modulation.

- Cancer Treatment : Exploring its cytotoxic effects against various cancer cell lines.

- Drug Development : Serving as a scaffold for synthesizing more complex therapeutic agents.

属性

IUPAC Name |

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFDYVTTPHFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。